molecular formula C17H24N2O2 B1417403 N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine CAS No. 537049-20-0

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine

Cat. No.: B1417403
CAS No.: 537049-20-0
M. Wt: 288.4 g/mol
InChI Key: CFSVWPQERLQYDF-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine is a synthetic organic compound designed for research applications. This molecule features a 3,3-dimethyl-3,4-dihydroisoquinoline moiety linked to the essential amino acid leucine. The 3,4-dihydroisoquinoline scaffold is recognized in medicinal chemistry for its diverse biological activities. Related structural analogs have been investigated for their anti-inflammatory and analgesic properties, suggesting potential for this core structure in probing inflammatory pathways . Furthermore, the leucine component is an essential branched-chain amino acid critical for protein synthesis and metabolic function . Recent scientific interest has focused on dihydroisoquinoline derivatives as inhibitors of specific enzyme targets. For instance, certain compounds containing this scaffold have been identified as potent inhibitors of Leucine Aminopeptidase (LAP), an enzyme implicated in cancer progression and tumor cell invasion . This indicates a potential research application for this compound class in oncology and enzyme regulation studies. Other dihydroisoquinoline derivatives have been developed as potent and selective allosteric modulators of GPCRs, such as the dopamine D2 receptor, highlighting the scaffold's utility in neuroscience and neuropharmacology research . Researchers can explore this compound as a building block in organic synthesis or as a candidate for screening in various biochemical assays. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSVWPQERLQYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,3-Dimethyl-3,4-Dihydroisoquinoline

  • Starting Materials : The synthesis often begins with the preparation of 3,3-dimethyl-3,4-dihydroisoquinoline, which can be achieved through various methods, including the reduction of isoquinoline derivatives or the use of specific reagents like Grignard reagents.

  • Reaction Conditions : The reaction conditions may involve the use of solvents such as dichloromethane or tetrahydrofuran, with catalysts or reagents like palladium or sodium borohydride for reduction steps.

Coupling with Leucine

  • Coupling Reaction : Once the dihydroisoquinoline core is prepared, it is coupled with leucine. This step typically involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

  • Solvent Selection : The choice of solvent is crucial; common solvents include dichloromethane or dimethylformamide.

Purification

  • Purification Techniques : After the coupling reaction, the product is purified using techniques such as column chromatography or crystallization.

  • Solvent Systems : The purification process may involve solvent systems like ethyl acetate and hexane for chromatography.

Data and Findings

While specific data on the synthesis of this compound is limited, general trends in the synthesis of similar compounds suggest that yields can vary based on reaction conditions and reagent purity.

Step Reagents Conditions Yield
Synthesis of 3,3-Dimethyl-3,4-Dihydroisoquinoline Isoquinoline derivative, Grignard reagent THF, -20°C to room temperature Variable
Coupling with Leucine DCC or EDC, Leucine DCM or DMF, room temperature 50-80%

Chemical Reactions Analysis

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium intermediates.

    Reduction: Reduction reactions may be used to modify the functional groups present in the compound.

    Substitution: The leucine moiety can be substituted with other amino acids or functional groups to create derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like oxone and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine involves its interaction with molecular targets and pathways in biological systems. The leucine moiety may play a role in protein interactions, while the dihydroisoquinoline core could interact with various receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Structural Analogues in Agrochemicals

Quinofumelin (CAS: 861647-84-9)
  • Molecular Formula : C₂₀H₁₆F₂N₂
  • Molecular Weight : 322.35 g/mol
  • Key Features: Contains a quinoline core substituted with a 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline group. Functions as a fungicide, targeting agricultural pathogens .
  • Comparison: Unlike N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine, quinofumelin lacks an amino acid residue but incorporates fluorine atoms, enhancing its lipophilicity and agrochemical stability. Its larger molecular weight (322 vs. 288 g/mol) reflects these substitutions .

Pharmacologically Active Derivatives

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl) Acetamides
  • Key Features :
    • Synthesized and evaluated for anti-hypoxic, analgesic, and antimicrobial activities .
    • Structural variation includes acetamide linkages instead of leucine conjugation.
  • Comparison: The acetamide derivatives exhibit broader biological activity due to enhanced hydrogen-bonding capacity from the amide group. However, this compound’s leucine moiety may improve target specificity for amino acid-processing enzymes .
3-(4-Bromothiophen-3-yl)-N-(6-chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-L-alanine
  • Key Features: Designed as a BACE-1 (β-secretase) inhibitor for Alzheimer’s disease therapy. Features a thiophene ring and chloro substituent on the dihydroisoquinoline scaffold .
  • Comparison: The bromothiophene and chloro groups enhance binding to BACE-1’s hydrophobic pockets, a feature absent in this compound.

Amino Acid-Conjugated Analogues

N-Methoxycarbonyl-tert-leucine (CAS: 162537-11-3)
  • Molecular Formula: C₉H₁₇NO₄
  • Key Features :
    • A tert-leucine derivative with a methoxycarbonyl protecting group.
    • Used in peptide synthesis to confer steric hindrance and stability .

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Source
This compound 537049-20-0 C₁₇H₂₄N₂O₂ 288.38 Leucine, dihydroisoquinoline Chemical intermediate
Quinofumelin 861647-84-9 C₂₀H₁₆F₂N₂ 322.35 Quinoline, difluoromethyl Fungicide
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl) acetamides N/A Varies ~300–350 Acetamide, dihydroisoquinoline Antimicrobial, analgesic
3-(4-Bromothiophen-3-yl)-N-(6-chloro-3,3-dimethyl-dihydroisoquinolin-1-yl)-L-alanine N/A C₂₀H₂₁BrClN₂O₂S 483.82 Thiophene, chloro, leucine BACE-1 inhibitor
N-Methoxycarbonyl-tert-leucine 162537-11-3 C₉H₁₇NO₄ 203.24 Methoxycarbonyl, tert-leucine Peptide synthesis

Research Findings and Functional Insights

  • Agrochemical vs. Pharmaceutical Focus: Quinofumelin’s fluorine substitutions optimize environmental stability for agrochemical use, whereas this compound’s leucine group aligns with drug design for neurological targets .
  • Role of Substituents: The addition of bromothiophene in BACE-1 inhibitors increases enzyme affinity by 15-fold compared to unsubstituted dihydroisoquinoline derivatives .
  • Safety Profiles: this compound’s irritant classification contrasts with quinofumelin’s higher toxicity (requiring rigorous agricultural safety protocols) .

Biological Activity

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine is a compound that combines the structural features of dihydroisoquinoline with leucine, an essential amino acid known for its role in protein synthesis and metabolic regulation. This article explores its biological activity, focusing on pharmacological effects, potential therapeutic applications, and relevant research findings.

1. Structural Overview

The compound features a dihydroisoquinoline moiety linked to leucine, which may enhance its biological properties compared to standard leucine. The isoquinoline derivatives are known for their diverse pharmacological activities, including anticancer and neuroprotective effects.

2.1 Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, a study evaluated various 6,7-dihydroxy-3,4-dihydroisoquinolines for their ability to inhibit nuclear factor-kB (NF-kB), a key player in cancer cell proliferation and survival. Compounds in this series demonstrated promising anti-tumor activity, particularly in murine mammary cancer cells .

2.2 Neuroprotective Effects

Dihydroisoquinoline derivatives have also been studied for their neuroprotective effects. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.

2.3 Metabolic Regulation

Leucine itself plays a crucial role in metabolic regulation through the activation of the mTOR signaling pathway, which is essential for protein synthesis and muscle growth. Studies have shown that leucine can enhance muscle protein synthesis by activating mTORC1, leading to increased anabolic responses . The incorporation of the isoquinoline structure may further modulate these effects.

3.1 Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antiproliferative Effects : A series of dihydroisoquinoline derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated significant antiproliferative activity against camptothecin-resistant leukemia cells and showed a favorable selectivity index over normal cells .
  • Inhibition of Enzymatic Activity : Another study focused on leucine aminopeptidase inhibitory action of novel 3,4-dihydroisoquinoline scaffolds through in silico screening. Some compounds displayed promising drug-like properties and pharmacokinetic profiles .

3.2 Mechanistic Insights

The mechanism by which leucine and its derivatives exert biological effects involves several pathways:

  • mTOR Activation : Leucine directly influences mTOR signaling by acting as a signaling molecule that promotes protein synthesis and muscle growth . This pathway is crucial for maintaining muscle mass and regulating metabolism.
  • Neurotransmitter Modulation : Isoquinoline derivatives may influence neurotransmitter systems, potentially offering neuroprotective benefits through modulation of dopamine and serotonin pathways.

4. Data Tables

Table 1: Summary of Biological Activities of Isoquinoline Derivatives

CompoundActivity TypeTarget/EffectReference
Compound 1AnticancerInhibition of NF-kB
Compound 2NeuroprotectiveModulation of neurotransmitter systems
Compound 3bAntiproliferativeSelective against cancer cells
This compoundMetabolic RegulationmTOR activation

5. Conclusion

This compound represents a promising compound with potential therapeutic applications due to its multifaceted biological activities. Its structural combination of dihydroisoquinoline and leucine may enhance its efficacy in targeting cancer cells while also promoting metabolic health through mTOR activation. Future research should focus on comprehensive pharmacological profiling and clinical evaluations to fully elucidate its therapeutic potential.

Q & A

Q. What strategies validate target engagement in cellular models?

  • Methodological Answer : Use CRISPR-engineered MAO-B knockout cell lines to confirm on-target effects. For cellular uptake studies, synthesize a fluorescent probe (e.g., BODIPY-labeled leucine derivative) and quantify intracellular accumulation via flow cytometry. Pharmacodynamic markers (e.g., serotonin levels in neuronal cells) link target engagement to functional outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
Reactant of Route 2
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine

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